Ethyl 1-(phenylsulfonyl)prolinate
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Overview
Description
Ethyl 1-(phenylsulfonyl)prolinate is a chemical compound with the molecular formula C13H17NO4S. It is a derivative of proline, an amino acid, and features a phenylsulfonyl group attached to the nitrogen atom of the proline ring.
Preparation Methods
Ethyl 1-(phenylsulfonyl)prolinate can be synthesized through a base-mediated coupling reaction involving benzenesulfonyl azides and proline. The reaction typically requires a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a solvent like 1,2-dichloroethane (DCE). The reaction proceeds at elevated temperatures, around 60°C, and yields the desired product in good quantities .
Chemical Reactions Analysis
Ethyl 1-(phenylsulfonyl)prolinate undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Scientific Research Applications
Ethyl 1-(phenylsulfonyl)prolinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, especially in the treatment of diseases like cancer and bacterial infections.
Mechanism of Action
The mechanism of action of ethyl 1-(phenylsulfonyl)prolinate involves its interaction with specific molecular targets, such as enzymes. The phenylsulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl 1-(phenylsulfonyl)prolinate can be compared to other similar compounds, such as:
Ethyl 1-(tosyl)prolinate: Similar in structure but with a toluenesulfonyl group instead of a phenylsulfonyl group.
Ethyl 1-(methanesulfonyl)prolinate: Features a methanesulfonyl group, making it less bulky compared to the phenylsulfonyl derivative.
Ethyl 1-(benzenesulfonyl)prolinate: Another close analog with a benzenesulfonyl group. This compound is unique due to the specific electronic and steric effects imparted by the phenylsulfonyl group, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
ethyl 1-(benzenesulfonyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-2-18-13(15)12-9-6-10-14(12)19(16,17)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFAOBVTZVAIFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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